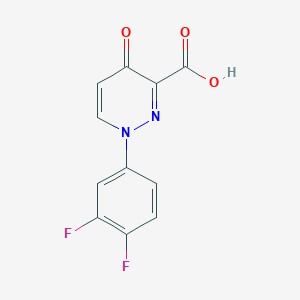

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-4-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O3/c12-7-2-1-6(5-8(7)13)15-4-3-9(16)10(14-15)11(17)18/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKBORHBZDSFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CC(=O)C(=N2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The compound belongs to the class of 4-oxo-1,4-dihydropyridazine-3-carboxylic acids, which are typically synthesized via cyclization reactions involving hydrazine derivatives and β-ketoesters or related intermediates. The key challenge is the selective formation of the dihydropyridazine ring and the installation of the 3,4-difluorophenyl substituent at the N-1 position.

Preparation via Hydrazone Formation and Cyclization

A prominent method involves the preparation of hydrazone intermediates followed by intramolecular cyclization under basic or thermal conditions to yield the target dihydropyridazine structure.

Step 1: Synthesis of a hydrazone intermediate by reacting a suitable β-ketoester or triacetic acid lactone derivative with a diazonium salt or hydrazine derivative bearing the 3,4-difluorophenyl group.

Step 2: Intramolecular cyclization of the hydrazone under alkaline conditions (e.g., potassium carbonate solution) and elevated temperatures (around 85 °C) to form the 1,4-dihydropyridazine ring system.

Step 3: Isolation and purification of the product, often requiring acidification and filtration, sometimes preceded by activated charcoal treatment to remove impurities.

This approach was optimized for continuous flow synthesis to improve yields and scalability, addressing issues of reaction efficiency and product isolation at larger scales.

Isoxazole-Mediated Synthesis

An innovative strategy uses isoxazole intermediates as precursors to 4-oxo-1,4-dihydropyridazine derivatives:

Preparation of Isoxazoles: Cycloaddition reactions of nitrile oxides (generated from N-hydroxyimidoyl chlorides) with propargyl halides yield isoxazole derivatives.

Functionalization: These isoxazoles undergo cyanation, acid hydrolysis, and esterification to yield intermediates suitable for rearrangement.

Rearrangement: Treatment with molybdenum hexacarbonyl (Mo(CO)6) mediates rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to the 4-oxo-1,4-dihydropyridine-3-carboxylate core.

Substitution: Subsequent functionalization introduces the 3,4-difluorophenyl group at the desired position.

This method provides access to various substituted derivatives with moderate to good yields (37–46% for methyl esters) and is notable for its versatility in synthesizing triaryl-substituted derivatives.

Multi-Step Esterification and Demethylation Route

Another approach involves:

Formation of Protected Intermediates: Starting from methyl 4-methoxyacetoacetate and dimethyl oxalate, protected intermediates such as 1-(2,2-bis(methyloxy)ethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid are synthesized.

Lithium Hydride Mediated Condensation: Lithium hydride in methanol facilitates condensation reactions at controlled temperatures (-25 to 40 °C) over extended periods (14 hours).

Selective Hydrolysis and Acidification: Lithium hydroxide is used for selective hydrolysis, followed by acid quenching with hydrochloric acid under controlled temperature to yield the carboxylic acid.

Demethylation: Lewis acids or strong protic acids (e.g., methanesulfonic acid, sulfuric acid) are employed to remove methyl protecting groups, yielding the free acid.

This method is characterized by careful temperature control and sequential addition of reagents to maximize yield and purity.

Coupling with 2,4-Difluorobenzylamine

In some synthetic routes, the 3,4-difluorophenyl substituent is introduced via coupling with 2,4-difluorobenzylamine under amide coupling conditions:

Aldehyde intermediates are first prepared and then reacted with 2,4-difluorobenzylamine to form amide intermediates.

Subsequent demethylation or deprotection steps yield the final 1-(3,4-difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid.

This method often involves the use of strong protic acids or Lewis acids for demethylation and is part of a multi-step synthetic sequence.

Comparative Data Table of Preparation Methods

Summary of Research Findings

The continuous flow hydrazone cyclization method offers improved scalability and reproducibility, addressing batch processing limitations.

The isoxazole strategy is innovative, enabling access to complex substituted dihydropyridines but involves multiple intermediate steps and moderate yields.

The lithium hydride-mediated esterification route provides precise control over intermediate formation but requires careful temperature and reagent management.

Coupling with difluorobenzylamine is a direct method to install the fluorinated aryl group but depends on efficient amide bond formation and subsequent deprotection steps.

Each method has trade-offs between complexity, yield, scalability, and substrate scope. Selection depends on the desired scale, purity requirements, and available synthetic infrastructure.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is . The compound features a pyridazine ring substituted with a difluorophenyl group and a carboxylic acid functional group, which contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural modifications in the pyridazine derivatives enhance their interaction with biological targets, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research indicates that it possesses inhibitory effects against various bacterial strains, making it a candidate for the development of new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function .

Polymeric Systems

The incorporation of this compound into polymeric systems has been explored for creating materials with enhanced thermal stability and mechanical properties. This compound can act as a cross-linking agent or a modifier in polymer matrices, improving their performance in various applications such as coatings and composites .

Data Tables

Case Study 1: Anticancer Efficacy

A detailed study assessed the anticancer efficacy of several derivatives based on the structure of this compound against human breast cancer cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers evaluated the effect of this compound on lipopolysaccharide-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly reduced pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Fluorine vs. . This may improve fluorescence quenching efficiency in coordination polymers, as seen in carboxyphenyl analogs .

- Carboxy vs. Methoxy Groups : The 4-carboxyphenyl derivative forms stable coordination polymers with metals due to its dual carboxylate binding sites, enabling applications in sensing . In contrast, methoxy groups in 1-(3,5-dimethoxyphenyl)-... increase hydrophobicity and may alter solubility .

Structural and Crystallographic Differences

- The carboxyphenyl analog crystallizes with near-coplanar pyridazine and benzene rings (dihedral angle ~0°), promoting conjugation and delocalized electron systems . Fluorine’s smaller atomic radius in the target compound may reduce steric hindrance, favoring tighter crystal packing.

- Methylsulfonyl-containing derivatives (e.g., C₁₅H₁₆N₂O₆S) exhibit additional intermolecular interactions (e.g., hydrogen bonding with solvent molecules), which are absent in the fluorine-substituted compound .

Pharmacological Potential

- While the target compound lacks direct pharmacological data, structurally related naphthyridine and quinoline derivatives (e.g., goxalapladib) show activity in atherosclerosis treatment . The fluorine atoms in the target compound may enhance bioavailability, a trend observed in fluorinated pharmaceuticals .

- Pyrazole-substituted analogs (e.g., 1-(1-methyl-1H-pyrazol-4-yl)-4-oxo-...) are smaller and may penetrate biological membranes more effectively .

Biological Activity

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C12H8F2N2O3

- Molecular Weight : 270.20 g/mol

- CAS Number : 1052114-81-4

The compound exhibits biological activity primarily through the modulation of various biochemical pathways. It has been shown to interact with key enzymes and receptors involved in cellular signaling and metabolic processes. The presence of the difluorophenyl group enhances its lipophilicity and may improve its binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi.

- Anticancer Potential : In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, suggesting it may be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibits growth of MCF-7 and HeLa cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in murine models |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer potential of this compound against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

A recent preclinical study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with varying doses resulted in significant reductions in paw swelling and inflammatory cytokine levels (IL-6 and TNF-alpha). Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.